
Hydrazinecarboxamide, N-(4-fluorophenyl)-
Overview
Description
Hydrazinecarboxamide, N-(4-fluorophenyl)- (chemical formula: C₇H₇FN₃O) is a substituted hydrazinecarboxamide derivative featuring a para-fluorophenyl group attached to the hydrazinecarboxamide core. This compound is characterized by its white microcrystalline solid form, with a melting point of 178–180°C . Its structure includes a carboxamide group (-CONH₂) linked to a hydrazine moiety (-NH-NH₂), with the phenyl ring substituted by an electron-withdrawing fluorine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, N-(4-fluorophenyl)- can be synthesized by condensing 4-fluoroaniline with oxalyl chloride in the presence of triethylamine to form N-(4-fluorophenyl) oxalamic acid. The oxalamic acid is then treated with hydrazine to obtain the desired compound. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production methods for Hydrazinecarboxamide, N-(4-fluorophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(4-fluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or hydrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions depend on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted ureas. These products have diverse applications in research and industry.
Scientific Research Applications
Chemical Properties and Structure
Hydrazinecarboxamide, N-(4-fluorophenyl)- has the molecular formula and features a hydrazinecarboxamide backbone with a 4-fluorophenyl substituent. The presence of fluorine enhances the compound's lipophilicity and biological activity, making it suitable for various pharmacological applications.
Biological Activities
1. Anticancer Properties:
Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. For instance, a related compound, N-(4-chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide, demonstrated significant growth inhibition against multiple cancer cell lines, including CCRF-CEM and MDA-MB-468, with percent growth inhibitions exceeding 143% in certain cases . This suggests that hydrazinecarboxamides can effectively target cancer pathways.
2. Mechanism of Action:
The anticancer effects are believed to stem from the inhibition of specific enzymes involved in tumor growth. Molecular docking studies indicate that these compounds may interact with key proteins such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
3. Other Biological Activities:
Beyond anticancer effects, hydrazinecarboxamides have been investigated for various other biological activities:
- Antimicrobial : Some derivatives exhibit significant antimicrobial properties.
- Antiviral : Certain compounds have shown promise as anti-HIV agents by inhibiting viral replication .
- Kinase Inhibition : They can act as inhibitors for several kinases including EGFR and VEGFR, which are vital in cancer signaling pathways .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of hydrazinecarboxamide derivatives compared to similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(4-Fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide | Contains pyrrole and thienyl groups | Potential anticancer activity |
N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | Indole-based structure | Higher sensitivity against various cancer lines |
4-Fluoroaniline | Fluorinated aniline structure | Used in dye synthesis |
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated several hydrazinecarboxamide derivatives against nine different cancer cell lines using the National Cancer Institute (NCI) protocol. Results indicated that certain derivatives exhibited superior anticancer activity compared to established drugs like Imatinib, suggesting their potential as effective chemotherapeutic agents .
Case Study 2: Antiviral Activity
In another investigation focusing on anti-HIV activity, synthesized hydrazinecarboxamide derivatives were tested for their ability to inhibit HIV replication in HeLa cell cultures. The most promising compounds showed moderate inhibition rates, indicating their potential utility in antiviral therapies .
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(4-fluorophenyl)- involves its inhibition of mitochondrial complex II. This inhibition leads to a decrease in ATP production, which is essential for cellular energy metabolism. The compound interacts with the enzyme’s active site, disrupting the electron transport chain and reducing reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The para-substituted phenyl group significantly impacts physical properties. Key comparisons include:
Key Observations :
- The 4-fluoro substitution increases the melting point compared to unsubstituted (3a) and methoxy-substituted (3b) analogs, likely due to enhanced dipole interactions and molecular packing .
- Replacing the carboxamide C=O with a thioamide C=S (as in 6g) shifts the IR absorption from ~1680 cm⁻¹ to ~1285 cm⁻¹, reflecting differences in bond polarity and conjugation .
Structural Modifications and Reactivity
Thioamide vs. Carboxamide Derivatives
- N-(4-Fluorophenyl)hydrazinecarbothioamide (6g) : The thioamide group (C=S) enhances nucleophilicity at the sulfur atom, enabling participation in metal coordination (e.g., Cu(II), Co(II) complexes) and tautomerization, as seen in triazole-thione derivatives .
- Carboxamide Derivatives : The carbonyl group facilitates hydrogen bonding and is critical in forming hydrazinecarbothioamides (e.g., via reaction with isothiocyanates) .
Complexation with Metals
- Hydrazinecarboxamide derivatives, such as N-(4-phenylthiazol-2-yl)hydrazinecarboxamide, form octahedral complexes with Cu(II), Co(II), and Ni(II), demonstrating the ligand’s tridentate binding mode (via carbonyl oxygen, azomethine nitrogen, and deprotonated hydroxyl oxygen) .
Biological Activity
Hydrazinecarboxamide, specifically N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide, is an organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer properties, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide is C₁₆H₁₃FN₄O₂S. The compound features a hydrazinecarboxamide backbone and is characterized by a 4-fluorophenyl group, a pyrrole ring, and a thienyl carbonyl moiety. This structural complexity allows for various interactions with biological targets, making it a significant subject in medicinal chemistry.
Anticancer Activity
Preliminary studies indicate that N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide exhibits promising anticancer properties. It has been shown to inhibit specific enzymes and pathways involved in tumor growth. For instance, compounds derived from this structure have demonstrated comparable activity against cancer cell lines when tested against standard drugs like sorafenib.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the compound against a panel of four cancer cell lines, revealing IC50 values that indicate potent activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4 | HCT-116 | 1.50–5.86 |
20 | Various | 4.42–6.39 |
Sorafenib | Various | 5.47–7.26 |
Flow cytometric analysis showed that the most potent analogue stopped the cell cycle at the G1 phase and induced significant apoptosis in HCT-116 cells (46.53% total apoptosis) compared to untreated controls (2.15% apoptosis) .
Enzyme Inhibition
N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide also interacts with various biological targets such as cytochrome P450 enzymes. This interaction can lead to altered drug metabolism and increased efficacy of co-administered drugs .
Example: Acetylcholinesterase Inhibition
Hydrazinecarboxamides have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The derivatives exhibited moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE . These findings suggest potential applications in treating neurological disorders where cholinesterase inhibition is beneficial.
Antimicrobial Properties
Recent reviews highlight the antimicrobial potential of hydrazinecarboxamides, including their effectiveness against a broad spectrum of pathogens such as Mycobacterium tuberculosis and various fungal strains .
Antimycobacterial Activity
In vitro studies have shown that certain derivatives possess significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µM . This indicates their potential use in addressing drug-resistant strains of tuberculosis.
Structure-Activity Relationships (SAR)
Understanding the SAR of hydrazinecarboxamides is crucial for optimizing their biological activity. Modifications to the hydrazine moiety and substitution patterns on the phenyl ring can significantly influence potency and selectivity against various biological targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(4-fluorophenyl)hydrazinecarboxamide, and how can purity be ensured?
- Methodology : The compound is synthesized via condensation reactions. For example, hydrazine derivatives are reacted with 4-fluoroaniline in ethanol under reflux, followed by purification via recrystallization (methanol/water). Purity is confirmed using HPLC (>98%) and melting point analysis (178–180°C) .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. How can spectroscopic techniques (FT-IR, NMR) characterize N-(4-fluorophenyl)hydrazinecarboxamide?
- FT-IR : Key peaks include N-H stretching (3280–3335 cm⁻¹), C=O (1700 cm⁻¹), and aromatic C=C (1545 cm⁻¹). Compare with reference spectra to confirm functional groups .
- ¹H NMR : Look for signals at δ 7.2–7.8 ppm (aromatic protons), δ 9.8 ppm (NH), and δ 2.3 ppm (CH₃ in derivatives). Use DMSO-d₆ as solvent and TMS as internal standard .
Q. What are the stability profiles of this compound under varying storage conditions?
- Guidelines : Store at 2–8°C in airtight containers under nitrogen. Stability studies show degradation <5% over 6 months when protected from light and moisture .
- Decomposition Products : Monitor via GC-MS; thermal decomposition may release fluorinated anilines or CO₂ .
Advanced Research Questions
Q. How does structural modification of N-(4-fluorophenyl)hydrazinecarboxamide affect its biological activity?
- Case Study : Substitution at the carboxamide moiety (e.g., with sulfonamide or thiadiazine groups) enhances kinase inhibition. For example, derivatives targeting EGFR/VEGFR-2 show IC₅₀ values <1 µM in cancer cell lines .
- SAR Insights : Fluorine at the para position improves metabolic stability and target binding affinity compared to chloro or methoxy analogs .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Example : Literature reports a melting point of 182–184°C for N-(4-fluorophenyl)hydrazinecarboxamide, while experimental data show 178–180°C .
- Resolution : Verify purity (HPLC), crystallinity (XRD), and polymorphic forms. Differences may arise from solvent traces or polymorph transitions .
Q. What computational methods are suitable for studying its interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to EGFR (PDB ID: 1M17). Focus on hydrogen bonds with Thr790 and hydrophobic interactions with fluorophenyl groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can metabolic stability be improved for in vivo applications?
Properties
IUPAC Name |
1-amino-3-(4-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELZDPJPOKSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372096 | |
Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153885-60-0 | |
Record name | Hydrazinecarboxamide, N-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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